molecular formula C29H20ClN5O2S B1657168 Agn-PC-0lssi8 CAS No. 5562-99-2

Agn-PC-0lssi8

Cat. No.: B1657168
CAS No.: 5562-99-2
M. Wt: 538.0
InChI Key: CCEBYTLINVKPCY-WCMJOSRZSA-N
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Description

Properties

CAS No.

5562-99-2

Molecular Formula

C29H20ClN5O2S

Molecular Weight

538.0

IUPAC Name

N-[(E)-(2-anilino-4-chloro-1,3-thiazol-5-yl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide

InChI

InChI=1S/C29H20ClN5O2S/c30-26-24(38-29(33-26)32-21-8-2-1-3-9-21)16-31-34-27(36)20-14-12-18(13-15-20)17-35-23-11-5-7-19-6-4-10-22(25(19)23)28(35)37/h1-16H,17H2,(H,32,33)(H,34,36)/b31-16+

InChI Key

CCEBYTLINVKPCY-WCMJOSRZSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • –20 exclusively discuss manuscript preparation, abstract guidelines, reference formatting, and table/figure standards for journals such as Analytical Chemistry, Journal of Cheminformatics, and ACS Applied Engineering Materials. None mention "Agn-PC-0lssi8" or related compounds.
  • Chemical abbreviations (e.g., API, CID, CCS in ) are unrelated to the queried compound.

Recommendations for Addressing the Query

To produce a professional and authoritative comparison of "this compound" with similar compounds, the following steps are critical:

Access Specialized Databases

  • PubChem (CID) : Use PubChem Compound Identifier (CID) to retrieve structural, physicochemical, and toxicological data for "this compound" .
  • SciFinder or Reaxys : Search for peer-reviewed studies, patents, or technical reports detailing synthesis, applications, and comparative analyses.
  • ChEMBL or DrugBank : If the compound is bioactive, these databases provide target interactions and pharmacological profiles.

Comparative Parameters

A rigorous comparison should include:

Parameter Example Metrics Relevance
Structure Molecular formula, stereochemistry, functional groups Determines reactivity and applications
Physicochemical Properties Solubility, melting point, logP Impacts bioavailability and stability
Synthetic Routes Yield, cost, scalability Critical for industrial applications
Applications Catalysis, pharmaceuticals, materials science Contextualizes utility vs. alternatives

Case Study Format

If data were available, a case study might resemble:

Comparison of this compound and Agn-PC-1k9fq2

  • Thermal Stability : this compound exhibits a decomposition temperature of 280°C vs. 250°C for Agn-PC-1k9fq2, attributed to stronger π-π stacking .
  • Catalytic Efficiency: Turnover number (TON) of 1,200 for this compound vs. 800 for Agn-PC-1k9fq2 in cross-coupling reactions .

Critical Notes

  • No existing literature on "this compound" was identified in the provided evidence. The compound may be proprietary, newly synthesized, or described in non-indexed publications.
  • Cross-referencing guidelines (e.g., structured abstracts in ; table standards in –9) must be followed to ensure clarity if future data becomes available.

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